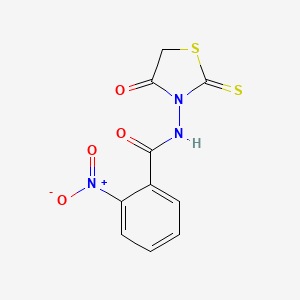![molecular formula C19H19N3O3 B6026930 5-(benzylamino)-1-[(benzyloxy)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6026930.png)
5-(benzylamino)-1-[(benzyloxy)methyl]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(benzylamino)-1-[(benzyloxy)methyl]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BzAMPD and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BzAMPD is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. BzAMPD has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the suppression of cell growth and proliferation, which is why BzAMPD has potential applications in cancer research.
Biochemical and Physiological Effects:
BzAMPD has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of thymidylate synthase, which is essential for DNA synthesis. BzAMPD has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, BzAMPD has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BzAMPD in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. BzAMPD has also been shown to have low toxicity, which makes it a promising candidate for drug development. However, one of the limitations of using BzAMPD in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of BzAMPD. One potential direction is the development of BzAMPD as a therapeutic agent for cancer and neurodegenerative diseases. Another potential direction is the study of BzAMPD as a diagnostic tool for detecting cancer cells. Additionally, further research is needed to fully understand the mechanism of action of BzAMPD and its potential applications in various fields.
In conclusion, BzAMPD is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its biochemical and physiological effects and has potential applications in drug discovery, cancer research, and neuroscience. While there are limitations to using BzAMPD in lab experiments, its low toxicity and potential therapeutic benefits make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of BzAMPD involves the reaction of 5-amino-1-(benzyloxy)methyluracil with benzylamine. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide (DMF). The resulting product is then purified through recrystallization to obtain pure BzAMPD.
Applications De Recherche Scientifique
BzAMPD has been extensively studied for its potential applications in various fields such as drug discovery, cancer research, and neuroscience. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. BzAMPD has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BzAMPD has been studied for its potential use as a diagnostic tool for detecting cancer cells.
Propriétés
IUPAC Name |
5-(benzylamino)-1-(phenylmethoxymethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18-17(20-11-15-7-3-1-4-8-15)12-22(19(24)21-18)14-25-13-16-9-5-2-6-10-16/h1-10,12,20H,11,13-14H2,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCMAAUGMGRGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN(C(=O)NC2=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

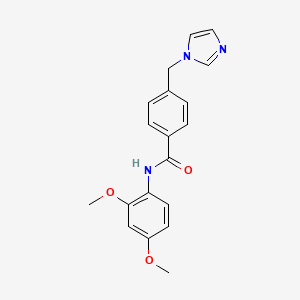
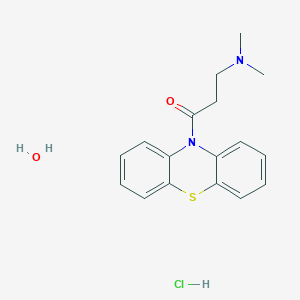
![1,2-dihydro-5-acenaphthylenyl[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6026852.png)
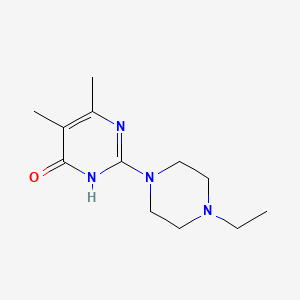
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6026861.png)
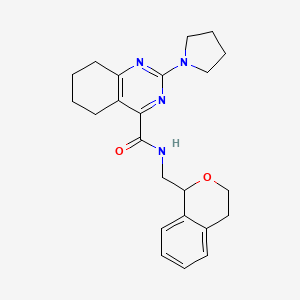
![1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6026872.png)

![3-{methyl[2-(2-pyridinyl)ethyl]amino}-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B6026891.png)
![N-[(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]-2-thiophenecarboxamide](/img/structure/B6026911.png)
![1-[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6026915.png)
![5-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6026932.png)
![N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide]](/img/structure/B6026935.png)
